molecular formula C23H17Cl2FN2O B2741355 1-(3-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole CAS No. 477711-61-8

1-(3-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole

Cat. No. B2741355
CAS RN: 477711-61-8
M. Wt: 427.3
InChI Key: VZQGXYYQHUHECD-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole is an organic compound with a molecular formula of C20H18Cl2FN3O. This compound is a pyrazole derivative and has attracted the attention of researchers due to its potential applications in various scientific and medical fields. In particular, 1-(3-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole has been studied for its potential use as an anti-cancer and anti-inflammatory agent.

Scientific Research Applications

Anti-Tubercular Activity

Pyrazinamide (PZA) is a crucial first-line drug in tuberculosis (TB) therapy. Researchers have designed and synthesized novel derivatives of the compound you mentioned, focusing on anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among these derivatives, several compounds exhibited significant activity:

Furthermore, these compounds were evaluated for their cytotoxicity on human embryonic kidney cells (HEK-293) and were found to be non-toxic. Docking studies revealed their suitability for further development .

Boronic Acid Derivatives

The compound “1-(3-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole” contains a boronic acid moiety. Boronic acids have diverse applications in organic synthesis, catalysis, and medicinal chemistry. They can serve as versatile building blocks for the construction of complex molecules .

Chlorobenzyl Moiety

The chlorobenzyl group in the compound contributes to its reactivity and biological properties. Chlorobenzyl derivatives have been investigated in various fields, including drug discovery, agrochemicals, and materials science. Understanding the reactivity of this moiety is essential for designing novel compounds with specific functions .

Fluorinated Phenyl Ether

The fluorinated phenyl ether group in the compound may impart unique properties. Fluorine substitution can enhance lipophilicity, metabolic stability, and binding affinity. Researchers often explore fluorinated compounds for drug development, especially in the context of bioisosteres and pharmacokinetics .

Pyrazole Scaffold

The pyrazole core is a versatile scaffold in medicinal chemistry. Researchers have exploited pyrazole derivatives for their anti-inflammatory, antitumor, and antimicrobial activities. The presence of both chlorobenzyl and fluorinated phenyl groups in this compound adds to its potential therapeutic applications .

Crystallography and Structural Insights

Single crystals of some derivatives were developed, allowing for detailed structural analysis. Understanding the molecular interactions and crystal packing can guide further modifications and optimization of these compounds .

properties

IUPAC Name

3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-1-[(3-chlorophenyl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2FN2O/c24-18-4-1-3-16(13-18)14-28-12-11-23(27-28)17-7-9-19(10-8-17)29-15-20-21(25)5-2-6-22(20)26/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQGXYYQHUHECD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=CC(=N2)C3=CC=C(C=C3)OCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole

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